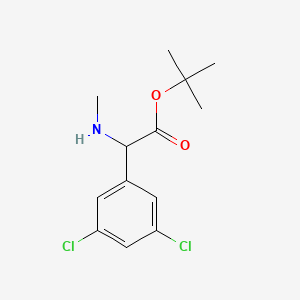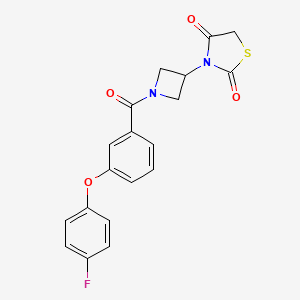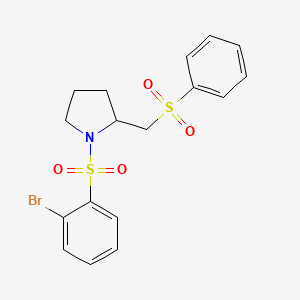
Tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate is a synthetic organic compound that belongs to the class of esters This compound is characterized by the presence of a tert-butyl group, a dichlorophenyl group, and a methylamino group attached to an acetate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate typically involves the esterification of 2-(3,5-dichlorophenyl)-2-(methylamino)acetic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially if activated by electron-withdrawing groups.
Oxidation and Reduction: The methylamino group can be oxidized to form corresponding imines or reduced to form primary amines.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Hydrolysis: 2-(3,5-dichlorophenyl)-2-(methylamino)acetic acid and tert-butyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Corresponding imines or primary amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate
- Tert-butyl 2-(3,5-dichlorophenyl)-2-(dimethylamino)acetate
- Tert-butyl 2-(3,5-dichlorophenyl)-2-(propylamino)acetate
Uniqueness
Tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules. The dichlorophenyl group introduces electron-withdrawing effects, influencing the compound’s stability and reactivity.
Propriétés
IUPAC Name |
tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO2/c1-13(2,3)18-12(17)11(16-4)8-5-9(14)7-10(15)6-8/h5-7,11,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLGTIIQGCBMJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC(=CC(=C1)Cl)Cl)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(3-Imidazol-1-ylpropyl)-5,6-dimethyl-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2446831.png)


![7-amino-4-[(4-fluorophenyl)methyl]-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2446838.png)

![6-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPYRIDIN-2-YL)PYRIMIDIN-4-AMINE](/img/structure/B2446840.png)
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2446841.png)
![4-amino-6-tert-butyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2446842.png)



![1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B2446851.png)
